(S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride
(S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride
Brand Name:
Vulcanchem
CAS No.:
14289-47-5
VCID:
VC0082794
InChI:
InChI=1S/C15H20N4O5.ClH/c16-15(17)18-8-4-7-11(14(22)23)24-12(20)9-19-13(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,19,21)(H,22,23)(H4,16,17,18);1H/t11-;/m0./s1
SMILES:
C1=CC=C(C=C1)C(=O)NCC(=O)OC(CCCN=C(N)N)C(=O)O.Cl
Molecular Formula:
C15H21ClN4O5
Molecular Weight:
372.806
(S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride
CAS No.: 14289-47-5
Cat. No.: VC0082794
Molecular Formula: C15H21ClN4O5
Molecular Weight: 372.806
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14289-47-5 |
|---|---|
| Molecular Formula | C15H21ClN4O5 |
| Molecular Weight | 372.806 |
| IUPAC Name | (2S)-2-(2-benzamidoacetyl)oxy-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C15H20N4O5.ClH/c16-15(17)18-8-4-7-11(14(22)23)24-12(20)9-19-13(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,19,21)(H,22,23)(H4,16,17,18);1H/t11-;/m0./s1 |
| Standard InChI Key | OZZYVKCMQVECEU-MERQFXBCSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NCC(=O)OC(CCCN=C(N)N)C(=O)O.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator